Dipraglurant

Description

Properties

IUPAC Name |

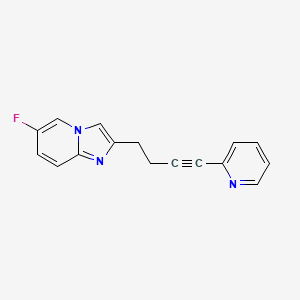

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXMUJCJAWVHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236230 | |

| Record name | Dipraglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872363-17-2 | |

| Record name | Dipraglurant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872363-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipraglurant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872363172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipraglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipraglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPRAGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dipraglurant's Mechanism of Action in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipraglurant (ADX48621) is an orally active, selective, and potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is being investigated as a therapeutic agent for Parkinson's disease (PD), primarily for the treatment of levodopa-induced dyskinesia (LID), a debilitating side effect of long-term levodopa therapy.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

The Role of mGluR5 in Parkinson's Disease Pathophysiology

The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of Parkinson's disease. This neuronal degeneration leads to a cascade of neurochemical imbalances within the basal ganglia, a group of subcortical nuclei crucial for motor control. A key consequence of dopamine depletion is the hyperactivity of glutamatergic pathways, which contributes to both the motor symptoms of PD and the development of LID.[5]

The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is highly expressed in the basal ganglia, particularly in the striatum. In the context of PD, the overstimulation of mGluR5 by glutamate is believed to play a significant role in the aberrant signaling that underlies motor complications. Therefore, modulating mGluR5 activity presents a promising therapeutic strategy to restore balance in the basal ganglia circuitry without directly targeting the compromised dopaminergic system.

This compound's Molecular Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR5. Unlike competitive antagonists that bind to the glutamate binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding. This allosteric modulation allows for a more nuanced inhibition of receptor activity, potentially offering a better safety and tolerability profile compared to competitive antagonists.

The primary mechanism of this compound involves the attenuation of excessive glutamate signaling at mGluR5-expressing neurons. By dampening the overactive glutamatergic transmission in the basal ganglia, this compound helps to normalize the pathological signaling patterns that contribute to the involuntary movements characteristic of LID.

Preclinical Evidence

In Vitro Studies

This compound has been characterized as a potent and selective mGluR5 NAM with an IC50 of 21 nM.

In Vivo Studies in Animal Models

Preclinical studies in rodent and primate models of Parkinson's disease have demonstrated the efficacy of this compound in reducing dyskinesia without compromising the antiparkinsonian effects of levodopa.

MPTP Macaque Model of Levodopa-Induced Dyskinesia:

In a well-established model using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaques, oral administration of this compound resulted in a dose-dependent reduction in both choreic and dystonic LID. A 30 mg/kg dose was identified as the most effective, significantly inhibiting dyskinesias without affecting the therapeutic efficacy of levodopa.

| Preclinical Efficacy of this compound in MPTP Macaques | |

| Model | MPTP-treated macaques with levodopa-induced dyskinesia |

| Doses Tested | 3, 10, and 30 mg/kg (oral) |

| Primary Outcome | Reduction in dyskinesia severity |

| Key Finding | Dose-dependent reduction in choreic and dystonic LID, with the 30 mg/kg dose showing the best effect. |

| Effect on Levodopa Efficacy | No alteration of levodopa's antiparkinsonian effects. |

Rodent Models of Motor and Non-Motor Symptoms:

Studies in rodent models have further supported the potential of this compound. It has been shown to dose-dependently reduce haloperidol-induced catalepsy, a model for parkinsonian motor symptoms. Furthermore, this compound has exhibited anxiolytic, antidepressant, and anti-compulsive-like effects in various rodent behavioral models, suggesting potential benefits for the non-motor symptoms of PD.

| Preclinical Effects of this compound in Rodent Models | |

| Model | Haloperidol-induced catalepsy (motor symptom model) |

| Effect | Dose-dependent reduction in catalepsy. |

| Model | Vogel conflict-drinking test (anxiety model) |

| Effect | Increased punished licks, indicative of anxiolytic effect. |

| Model | Forced swim test (depression model) |

| Effect | Decreased immobility time, suggesting antidepressant effect. |

| Model | Marble-burying test (obsessive-compulsive model) |

| Effect | Decreased number of buried marbles. |

Clinical Development and Efficacy

This compound has undergone clinical evaluation to assess its safety, tolerability, and efficacy in patients with Parkinson's disease and LID.

Phase 2a Clinical Trial (NCT01336088)

A Phase 2a, double-blind, placebo-controlled, randomized, 4-week, parallel-group, multicenter dose-escalation study was conducted to evaluate this compound in PD patients with moderate to severe LID.

Key Findings:

-

Efficacy: this compound demonstrated a statistically significant reduction in peak dose dyskinesia as measured by the modified Abnormal Involuntary Movement Scale (mAIMS). A 20% reduction was observed on day 1 with a 50 mg dose, and a 32% reduction on day 14 with a 100 mg dose.

-

Safety and Tolerability: The primary objective of the study was met, with this compound showing a good safety and tolerability profile. The most frequently reported adverse events were dizziness, nausea, fatigue, and worsening of dyskinesia between doses.

-

Pharmacokinetics: this compound was rapidly absorbed, with a time to maximum plasma concentration (tmax) of approximately 1 hour. The 100 mg dose resulted in a mean maximum plasma concentration (Cmax) of 1844 ng/mL on day 28.

| Phase 2a Clinical Trial (NCT01336088) - Key Quantitative Data | |

| Study Design | Double-blind, placebo-controlled, randomized, 4-week dose-escalation |

| Patient Population | 76 PD patients with moderate to severe LID |

| Dosing Regimen | Escalation from 50 mg once daily to 100 mg three times daily |

| Primary Endpoint | Safety and tolerability |

| Secondary Efficacy Endpoint | Change in modified Abnormal Involuntary Movement Scale (mAIMS) |

| mAIMS Reduction (vs. Placebo) | Day 1 (50 mg): 20% (p=0.04) Day 14 (100 mg): 32% (p=0.04) |

| Pharmacokinetics (100 mg dose) | tmax: ~1 hour Cmax (Day 28): 1844 ng/mL |

Phase 2b/3 Clinical Trial (NCT04857359)

A subsequent Phase 2b/3 trial was initiated to further evaluate the safety and efficacy of this compound in a larger patient population over a 12-week period. However, this trial was halted due to slow recruitment, partly attributed to the COVID-19 pandemic.

Experimental Protocols

MPTP Macaque Model of Levodopa-Induced Dyskinesia (as per Bezard et al., 2014)

-

Animal Model: Cynomolgus macaques are treated with MPTP to induce a parkinsonian state.

-

LID Induction: Following stabilization of parkinsonian symptoms, animals are treated with increasing doses of levodopa until stable and reproducible dyskinesias are established.

-

Drug Administration: A crossover study design is employed where each animal receives this compound (e.g., 3, 10, 30 mg/kg, orally) or placebo in a randomized order, with a washout period between treatments.

-

Behavioral Assessment: Dyskinesia is scored by trained observers blinded to the treatment condition, using a validated rating scale. Parkinsonian disability is also assessed.

-

Pharmacokinetic Analysis: Blood samples are collected at multiple time points after drug administration to determine the pharmacokinetic profile of this compound.

Phase 2a Clinical Trial Protocol (NCT01336088)

-

Study Population: Patients with a diagnosis of Parkinson's disease experiencing moderate to severe levodopa-induced dyskinesia.

-

Study Design: A multicenter, double-blind, placebo-controlled, randomized (2:1 drug to placebo), parallel-group study.

-

Treatment Regimen: A 4-week dose-escalation period where patients receive increasing doses of this compound (or placebo), starting from 50 mg once daily and titrating up to 100 mg three times daily.

-

Primary Outcome Measures: Assessment of safety and tolerability through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

-

Secondary Outcome Measures:

-

Efficacy: Assessed using the modified Abnormal Involuntary Movement Scale (mAIMS), patient diaries to record "on" and "off" time, and the Unified Parkinson's Disease Rating Scale (UPDRS).

-

Pharmacokinetics: Blood samples are collected at specified visits to determine the pharmacokinetic parameters of this compound.

-

Conclusion

This compound's mechanism of action as a negative allosteric modulator of mGluR5 offers a targeted approach to mitigating levodopa-induced dyskinesia in Parkinson's disease. By selectively dampening the excessive glutamatergic signaling in the basal ganglia, this compound has demonstrated efficacy in preclinical models and early-phase clinical trials. While further clinical validation is needed, the data to date support the continued investigation of this compound as a potential adjunctive therapy to improve the management of motor complications in Parkinson's disease. Moreover, its potential to address non-motor symptoms warrants further exploration.

References

The Pharmacology of Dipraglurant: A Negative Allosteric Modulator of mGluR5

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dipraglurant (also known as ADX48621) is an orally administered, small molecule belonging to the imidazopyridine class of organic compounds.[1] It functions as a highly selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Developed by Addex Therapeutics, this compound's primary clinical application under investigation is the treatment of Levodopa-induced dyskinesia (LID) in patients with Parkinson's disease (PD).[4] LID is a debilitating movement disorder that arises from long-term levodopa therapy. By modulating excessive glutamate signaling in the basal ganglia, this compound aims to alleviate these involuntary movements without compromising the anti-parkinsonian benefits of levodopa.

Mechanism of Action: Modulating Glutamate Signaling

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic terminals of neurons in brain regions such as the striatum, cortex, and hippocampus. It plays a crucial role in modulating neuronal excitability and synaptic plasticity.

Under normal physiological conditions, the binding of the neurotransmitter glutamate to the orthosteric site of mGluR5 activates the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which mediates various downstream cellular responses.

This compound functions as a negative allosteric modulator. It does not compete with glutamate for its binding site. Instead, it binds to a distinct, allosteric site located within the transmembrane domain of the mGluR5 receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate the G-protein upon glutamate binding. Consequently, the entire downstream signaling cascade is attenuated, leading to a reduction in excessive glutamate-mediated neuronal activity, which is implicated in the pathophysiology of LID.

Caption: mGluR5 signaling pathway and modulation by this compound.

Pharmacological Data

In Vitro Pharmacology

This compound is a potent and selective mGluR5 NAM. In vitro studies using recombinant human mGluR5 receptors have determined its half-maximal inhibitory concentration (IC50) to be 21 ± 1 nM.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 21 ± 1 nM | Recombinant human mGlu5 receptors | |

| IC50 | 45 ± 2 nM | Recombinant rat mGlu5 receptors |

Table 1: In Vitro Potency of this compound.

Preclinical Pharmacology & Pharmacokinetics

Preclinical studies in rodent models have demonstrated the efficacy of this compound in various behavioral tests relevant to both motor and non-motor symptoms of Parkinson's disease. It has shown antiparkinsonian, anxiolytic, antidepressant, and anticompulsive-like effects. Importantly, these effects are observed at doses that do not cause motor impairment. In a macaque model of PD, this compound reduced the severity of LID without diminishing the efficacy of levodopa.

Pharmacokinetic studies in rats show that this compound is rapidly absorbed after oral administration, reaching maximum concentrations (Cmax) in both plasma and cerebrospinal fluid (CSF) approximately 0.5 hours after dosing. This demonstrates that the compound readily crosses the blood-brain barrier.

| Animal Model | Species | Doses (p.o.) | Key Findings | Reference |

| Haloperidol-Induced Catalepsy | Rat | 1, 3, 10, 30 mg/kg | Dose-dependently reduced catalepsy (antiparkinsonian effect) | |

| Vogel Conflict-Drinking Test | Rat | 1, 3, 10 mg/kg | Increased punished licks (anxiolytic effect) | |

| Forced Swim Test | Mouse | 30, 50 mg/kg | Dose-dependently reduced immobility time (antidepressant effect) | |

| Forced Swim Test | Rat | 3, 10, 30 mg/kg | Dose-dependently reduced immobility time (antidepressant effect) | |

| Marble Burying Test | Mouse | 10, 30 mg/kg | Decreased number of buried marbles (anticompulsive effect) | |

| MPTP-Induced Dyskinesia | Macaque | N/A | Reduced severity of LID |

Table 2: Summary of Preclinical In Vivo Efficacy of this compound.

| Parameter | Route | Dose | Cmax (Plasma) | Tmax (Plasma) | Cmax (CSF) | Tmax (CSF) | Reference |

| Pharmacokinetics | p.o. | 10 mg/kg | ~1000 ng/mL | 0.5 h | ~20 ng/mL | 0.5 h |

Table 3: Pharmacokinetic Profile of this compound in Rats.

Clinical Pharmacology & Pharmacokinetics

This compound has been evaluated in several clinical trials. Phase I studies in healthy volunteers confirmed its safety, tolerability, and pharmacokinetic profile. A Phase 1 PET (Positron Emission Tomography) study was conducted to measure mGluR5 receptor occupancy in 12 healthy adults. The results showed dose-proportional receptor binding, with an optimal range for anti-dyskinetic effect estimated to be between 50% and 70% occupancy.

A Phase IIa, double-blind, placebo-controlled study in 76 PD patients with moderate to severe LID demonstrated a good safety and tolerability profile. The trial met its primary objective and also showed statistically significant reductions in LID severity.

| Study | Population | Doses | Key Findings | Reference |

| Phase 1 PET Study | 12 Healthy Volunteers | 100 mg, 200 mg, 300 mg (single dose) | Receptor Occupancy: 27% (100mg), 44.4% (200mg), 53.5% (300mg). Good correlation between plasma concentration and receptor occupancy. | |

| Phase IIa (NCT01336088) | 76 PD patients with LID | Titrated from 50mg once daily to 100mg three times daily over 28 days | Primary Outcome (Safety): Good safety and tolerability profile. Secondary Outcome (Efficacy): Statistically significant reduction in LID severity (mAIMS score) on Day 1 (50mg) and Day 14 (100mg). | |

| Phase IIb/III (NCT04857359) | ~140 PD patients with LID | 150 mg/day for 1 week, then 300 mg/day for 11 weeks | Primary Endpoint: Change in Unified Dyskinesia Rating Scale (UDysRS). Study was stopped due to slow recruitment. |

Table 4: Summary of Clinical Trial Data for this compound.

The most frequently reported adverse events in clinical trials have been dizziness, nausea, fatigue, and a transient worsening of dyskinesia between doses.

Experimental Protocols

Radioligand Binding Assay for mGluR5 NAMs

This in vitro assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) engineered to express the mGluR5 receptor, or from rat brain tissue.

-

Incubation: A constant concentration of a radiolabeled mGluR5 NAM (e.g., [3H]MPEP) is incubated with the prepared membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for the allosteric binding site.

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filter is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Experimental workflow for a radioligand binding assay.

Haloperidol-Induced Catalepsy Test in Rats

This in vivo behavioral model is used to assess the potential antiparkinsonian effects of a compound.

Methodology:

-

Animal Acclimation: Rats are acclimated to the testing environment.

-

Induction of Catalepsy: Animals are pre-treated with haloperidol (e.g., 1 mg/kg, i.p.), a dopamine D2 receptor antagonist that induces a cataleptic state, mimicking parkinsonian akinesia.

-

Drug Administration: Following haloperidol administration, animals receive the test compound (this compound at various doses, p.o.) or a vehicle control.

-

Catalepsy Assessment: At specific time intervals post-drug administration, catalepsy is measured. A common method is the "bar test," where the rat's forepaws are placed on a horizontal bar raised a few centimeters off the surface. The time it takes for the rat to remove both paws from the bar is recorded. A longer duration indicates a greater cataleptic state.

-

Data Analysis: The time spent in the cataleptic posture is compared between the drug-treated groups and the vehicle control group to determine if the test compound significantly reduces cataleptic behavior.

Development and Clinical Progression

The development of this compound follows a standard pharmaceutical pipeline, progressing from initial discovery and preclinical evaluation to phased clinical trials designed to establish its safety and efficacy in humans.

Caption: Logical progression of this compound's development.

Conclusion

This compound is a potent and selective mGluR5 negative allosteric modulator with a well-characterized pharmacological profile. Its mechanism of action, which involves dampening excessive glutamatergic signaling in the basal ganglia, provides a strong rationale for its development as a treatment for Levodopa-induced dyskinesia in Parkinson's disease. Preclinical data have consistently demonstrated its efficacy in relevant animal models of both motor and non-motor symptoms. Clinical trials have confirmed a favorable safety profile and have provided evidence of efficacy in reducing the severity of dyskinesia in patients. While further large-scale clinical validation is necessary, this compound represents a promising therapeutic agent targeting a non-dopaminergic pathway to address a significant unmet need in the management of Parkinson's disease.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound drug meets endpoints: Addex reports - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | ALZFORUM [alzforum.org]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Dipraglurant (ADX48621)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipraglurant (ADX48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and the key experimental methodologies used for its characterization. Furthermore, it elucidates the signaling pathways modulated by this compound and presents visual workflows for its synthesis and experimental evaluation. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a novel small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine. The key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine | [1][2] |

| Synonyms | ADX48621, ADX-48621 | [1][2] |

| Molecular Formula | C₁₆H₁₂FN₃ | [1] |

| Molecular Weight | 265.29 g/mol | |

| CAS Number | 872363-17-2 | |

| SMILES String | C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F | |

| InChI Key | LZXMUJCJAWVHPZ-UHFFFAOYSA-N |

Synthesis of this compound (ADX48621)

The proposed synthesis can be divided into two main parts: the synthesis of the imidazo[1,2-a]pyridine core with the butynyl side chain and the final coupling with a pyridine derivative.

Plausible Synthetic Scheme

A potential synthetic route is outlined below. This involves the initial preparation of a terminal alkyne-substituted imidazo[1,2-a]pyridine intermediate, followed by a Sonogashira coupling with a halogenated pyridine.

References

In Vitro Characterization of Dipraglurant's Allosteric Modulation of mGlu5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Dipraglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This document details this compound's binding and functional properties, offers comprehensive protocols for key experimental assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and mGlu5

This compound (ADX48621) is a selective, orally active, and brain-penetrant small molecule that acts as a negative allosteric modulator of the mGlu5 receptor.[1][2] mGlu5 is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in modulating synaptic plasticity and neuronal excitability.[3][4] Allosteric modulators like this compound bind to a site topographically distinct from the orthosteric glutamate binding site, offering a mechanism for fine-tuning receptor function rather than simple blockade.[5] By negatively modulating mGlu5, this compound reduces the receptor's response to glutamate, a mechanism that holds therapeutic potential for various neurological and psychiatric disorders, including Parkinson's disease levodopa-induced dyskinesia (LID).

Quantitative Pharmacological Profile of this compound

The in vitro pharmacological profile of this compound has been characterized through a variety of binding and functional assays. The following tables summarize the key quantitative data, providing insights into its affinity, potency, and efficacy at the mGlu5 receptor.

Table 1: Binding Affinity of this compound at the mGlu5 Receptor

| Parameter | Value | Species/Cell Line | Radioligand | Reference |

| Ki | 4.4 nM | Not Specified | [3H]methoxy-PEPy |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of this compound in Cellular Assays

| Assay | Parameter | Value | Species/Cell Line | Reference |

| Glutamate-induced Response | IC50 | 21 ± 1 nM | Recombinant human mGlu5 | |

| Glutamate-induced Response | IC50 | 45 ± 2 nM | Recombinant human mGlu5 | |

| Calcium Mobilization | IC50 | Low nanomolar range | Rat mGlu5 in HEK293A | |

| IP1 Accumulation | IC50 | Low nanomolar range | Rat mGlu5 in HEK293A | |

| ERK1/2 Phosphorylation | IC50 | Low nanomolar range | Rat mGlu5 in HEK293A | |

| Receptor Internalization | IC50 | Low nanomolar range | Rat mGlu5 in HEK293A |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Key Signaling Pathways Modulated by this compound

As a negative allosteric modulator of mGlu5, this compound attenuates the downstream signaling cascades initiated by glutamate binding. The primary signaling pathway of mGlu5 involves the activation of the Gq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize this compound's allosteric modulation of the mGlu5 receptor.

Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the mGlu5 receptor, thereby determining its binding affinity (Ki).

Materials:

-

HEK293 cells stably expressing the human or rat mGlu5 receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [3H]methoxy-PEPy.

-

Unlabeled competitor: this compound.

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-mGlu5 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]methoxy-PEPy (typically at or near its Kd value), and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known mGlu5 antagonist, e.g., MPEP).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the glutamate-induced increase in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human or rat mGlu5 receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Glutamate (agonist).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating:

-

Seed HEK293-mGlu5 cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.

-

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of glutamate (typically the EC80) into the wells.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream product of PLC activation, and is a robust measure of Gq-coupled receptor activity.

Materials:

-

HEK293 cells stably expressing the human or rat mGlu5 receptor.

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

This compound.

-

Glutamate.

-

Cell lysis buffer.

-

IP1 detection kit (e.g., HTRF-based).

Procedure:

-

Cell Plating and Pre-incubation:

-

Seed cells in a suitable microplate and culture.

-

On the day of the assay, replace the culture medium with stimulation buffer containing varying concentrations of this compound and LiCl.

-

Incubate for 30 minutes at 37°C.

-

-

Stimulation and Lysis:

-

Add a fixed concentration of glutamate (e.g., EC80) and incubate for 1 hour at 37°C.

-

Lyse the cells by adding the lysis buffer provided in the detection kit.

-

-

IP1 Detection:

-

Follow the manufacturer's instructions for the IP1 detection kit, which typically involves adding detection reagents and incubating at room temperature.

-

Measure the signal (e.g., HTRF ratio) using a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve to convert the raw signal to IP1 concentration.

-

Plot the percentage of inhibition of glutamate-stimulated IP1 accumulation against the log concentration of this compound to determine the IC50 value.

-

ERK1/2 Phosphorylation Assay

This assay measures the level of phosphorylated ERK1/2, a key downstream signaling event of mGlu5 activation.

Materials:

-

HEK293 cells stably expressing the human or rat mGlu5 receptor.

-

Serum-free medium for starvation.

-

This compound.

-

Glutamate.

-

Cell lysis buffer containing phosphatase and protease inhibitors.

-

Assay-specific reagents (e.g., primary and secondary antibodies for Western blotting, ELISA kit, or HTRF reagents).

Procedure:

-

Cell Culture and Starvation:

-

Plate cells and grow to near confluence.

-

Serum-starve the cells for several hours to overnight to reduce basal ERK1/2 phosphorylation.

-

-

Treatment:

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of glutamate for a short period (typically 5-15 minutes).

-

-

Lysis and Detection:

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Detect the levels of phosphorylated ERK1/2 and total ERK1/2 using a suitable method (e.g., Western blot, ELISA, or a homogeneous assay like HTRF).

-

-

Data Analysis:

-

Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Plot the percentage of inhibition of glutamate-stimulated ERK1/2 phosphorylation against the log concentration of this compound to determine the IC50 value.

-

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective negative allosteric modulation of the mGlu5 receptor. Through a combination of radioligand binding and functional cellular assays, a comprehensive understanding of its pharmacological profile can be achieved. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating the further investigation of this compound and other mGlu5 modulators. The visualization of the signaling pathways and experimental workflows aims to provide a clear conceptual framework for these studies.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (PD051953, LZXMUJCJAWVHPZ-UHFFFAOYSA-N) [probes-drugs.org]

- 3. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dipraglurant's Modulation of Glutamate Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Dipraglurant (ADX48621) is a potent, selective, and orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] Excessive glutamatergic neurotransmission, particularly through mGluR5, is implicated in the pathophysiology of numerous neurological and psychiatric disorders. In conditions such as Parkinson's disease (PD), the degeneration of the nigrostriatal dopamine pathway leads to overactivity in glutamate pathways within the basal ganglia, contributing to both motor symptoms and the development of levodopa-induced dyskinesia (LID).[5] this compound is designed to attenuate this aberrant signaling without blocking the receptor entirely, offering a modulatory approach to restore synaptic homeostasis. This document provides a comprehensive overview of this compound's mechanism of action, a compilation of key quantitative data from preclinical and clinical studies, and detailed methodologies for the experiments cited.

The Role of Glutamate and mGluR5 in Neuropathology

Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. Its actions are mediated by both ionotropic receptors (NMDA, AMPA, kainate) and metabotropic G-protein coupled receptors (mGluRs). The mGluR family is divided into three groups; mGluR5, a member of the Group I mGluRs, is of particular therapeutic interest.

mGluR5 is primarily coupled to the Gq/G11 protein. Upon activation by glutamate, it initiates a signaling cascade via phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which modulates a wide array of neuronal functions.

In Parkinson's disease, the loss of dopamine input disrupts the delicate balance of the basal ganglia circuitry, leading to excessive and pathological glutamate signaling. This glutamatergic hyperactivity is a key factor in the development of LID, the uncontrollable, involuntary movements that arise from long-term levodopa therapy. By modulating mGluR5, this compound aims to reduce this excessive glutamate transmission, thereby alleviating dyskinesia.

This compound: Mechanism of Action

This compound does not compete with glutamate at its binding site (the orthosteric site). Instead, it binds to a distinct, topographically separate location on the mGluR5 receptor known as an allosteric site. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. This mechanism as a Negative Allosteric Modulator (NAM) allows for a fine-tuning of glutamatergic signaling rather than a complete blockade, which is often associated with the adverse effects seen with ionotropic glutamate receptor antagonists.

Quantitative Pharmacology and Efficacy Data

The pharmacological profile of this compound has been characterized through extensive in vitro, preclinical, and clinical studies.

In Vitro Potency and Human Receptor Occupancy

This compound is a highly potent molecule, as demonstrated by its low nanomolar IC₅₀. Human Positron Emission Tomography (PET) studies have confirmed its ability to engage the mGluR5 target in the brain in a dose-proportional manner.

| Parameter | Value | Species/Model | Reference |

| IC₅₀ | 21 nM | In Vitro Assay | |

| Receptor Occupancy | |||

| 100 mg Oral Dose | 27% | Healthy Human Adults (PET) | |

| 200 mg Oral Dose | 44.4% | Healthy Human Adults (PET) | |

| 300 mg Oral Dose | 53.5% | Healthy Human Adults (PET) |

An optimal anti-dyskinetic effect is hypothesized to be achieved with 50-70% receptor occupancy.

Preclinical Efficacy

This compound has demonstrated robust efficacy in multiple rodent and primate models of motor and non-motor symptoms associated with Parkinson's disease.

| Model | Key Findings | Species | Reference |

| MPTP-Induced Dyskinesia | Dose-dependent reduction of chorea and dystonia; best effect at 30 mg/kg with no impact on levodopa efficacy. | Macaque | |

| Haloperidol-Induced Catalepsy | Dose-dependent reduction in catalepsy: 40% at 3 mg/kg, 53% at 10 mg/kg, 65% at 30 mg/kg (ED₅₀ = 2.83 mg/kg). | Rat | |

| Forced Swim Test (Depression) | Reduced immobility time by 30% (30 mg/kg) and 40% (50 mg/kg). | Mouse | |

| Marble-Burying (OCD-like) | Reduced marbles buried by 32% (30 mg/kg) and 78% (50 mg/kg). | Mouse | |

| Vogel Conflict-Drinking (Anxiety) | Dose-dependently increased the number of punished licks. | Rat |

Clinical Efficacy (Phase 2a)

A Phase 2a trial in PD patients with moderate to severe LID demonstrated a good safety profile and promising efficacy signals.

| Endpoint | Result | Timepoint/Dose | p-value | Reference |

| Peak Dyskinesia (mAIMS) | 20% reduction vs. placebo | Day 1 (50 mg) | 0.04 | |

| Peak Dyskinesia (mAIMS) | 32% reduction vs. placebo | Day 14 (100 mg) | 0.04 | |

| Mean mAIMS over 28 days | Mean benefit of -2.08 vs. placebo | 28 days | <0.001 | |

| Clinician Global Impression (CGIC) | 71.2% improved vs. 49.9% for placebo | 28 days | N/A |

mAIMS: modified Abnormal Involuntary Movement Scale

Pharmacokinetic Profile

This compound is rapidly absorbed and readily crosses the blood-brain barrier.

| Parameter | Value | Species | Reference |

| Tₘₐₓ (Oral) | ~1 hour | Human | |

| Cₘₐₓ (100 mg dose, Day 28) | 1844 ng/mL (mean) | Human | |

| Tₘₐₓ (Oral) | 0.5 hours | Rat | |

| CSF/Plasma Ratio | 0.015 | Rat |

Key Experimental Methodologies

The characterization of this compound relies on a suite of standardized in vitro and in vivo assays.

In Vitro Functional Assays

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the mGluR5 receptor.

-

Principle: This is a competitive binding assay that measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand (e.g., [³H]MPEP) from the mGluR5 receptor in membrane preparations.

-

Protocol:

-

Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing mGluR5.

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

-

Objective: To measure the functional activity (IC₅₀) of this compound as a NAM.

-

Principle: mGluR5 activation by an agonist leads to an IP3-mediated release of intracellular calcium. This assay quantifies the ability of this compound to inhibit this calcium flux.

-

Protocol:

-

Cell Culture: Use cells stably expressing mGluR5 (e.g., HEK293).

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of an mGluR5 agonist (e.g., quisqualate).

-

Measurement: Measure the change in fluorescence intensity over time using a plate reader.

-

Data Analysis: Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine its IC₅₀.

-

Preclinical In Vivo Models

-

MPTP Macaque Model of LID: This is considered the gold-standard model for studying LID in Parkinson's disease. Rhesus monkeys are treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state. Subsequent chronic treatment with levodopa induces dyskinesias that closely resemble those seen in human patients. The model is used to assess the efficacy of anti-dyskinetic drugs like this compound.

-

Haloperidol-Induced Catalepsy: This rodent model is used to screen for compounds with potential anti-parkinsonian effects. Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy (a failure to correct an externally imposed posture). The ability of a drug to reduce the time spent in this cataleptic state suggests potential therapeutic activity in motor control circuits.

Clinical Trial Design

-

Phase 2a PD-LID Trial (NCT01336088): This was a multicenter, double-blind, placebo-controlled, randomized, 4-week parallel-group study. A total of 76 PD patients with moderate to severe LID were enrolled. The primary objective was to assess safety and tolerability. Secondary objectives focused on efficacy, using measures like the modified Abnormal Involuntary Movement Scale (mAIMS), Unified Parkinson's Disease Rating Scale (UPDRS), and patient diaries. The design involved a dose-escalation, starting at 50 mg and increasing to 100 mg, allowing for the assessment of dose-response relationships.

Conclusion and Future Directions

This compound is a well-characterized mGluR5 negative allosteric modulator that effectively and potently attenuates the glutamate signaling pathway. Quantitative data from a range of experimental models demonstrates its ability to normalize the pathological glutamatergic overactivity that underlies levodopa-induced dyskinesia in Parkinson's disease. Preclinical studies also suggest its potential to treat non-motor symptoms of PD, such as anxiety and depression.

The Phase 2a clinical trial provided proof-of-concept for its safety and efficacy in patients. Although a subsequent Phase 2b/3 study was terminated due to slow patient recruitment unrelated to the drug's performance, the existing data package underscores the therapeutic potential of this compound. Further investigation is also underway for its use in post-stroke recovery and dystonia, highlighting the broad applicability of modulating the mGluR5 pathway in neurological disorders.

References

Dipraglurant: A Potential Neuroprotective Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipraglurant (ADX48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Initially developed for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD), a growing body of preclinical and clinical evidence suggests a broader neuroprotective potential for this compound. Dysregulation of glutamatergic signaling, particularly through mGluR5, is implicated in the pathophysiology of various neurological and psychiatric disorders. By modulating this pathway, this compound may offer therapeutic benefits beyond symptomatic relief, potentially slowing disease progression in neurodegenerative conditions. This technical guide provides an in-depth overview of this compound, consolidating its pharmacological profile, preclinical and clinical data, and the underlying mechanisms of its neuroprotective effects. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Introduction: The Role of mGluR5 in Neurological Disorders

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor predominantly expressed in the postsynaptic terminals of neurons in brain regions critical for motor control, cognition, and emotional regulation.[1][2] It plays a crucial role in modulating synaptic plasticity and neuronal excitability.[2] However, excessive mGluR5 signaling has been linked to excitotoxicity, a key pathological process in numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.[1][3] This has positioned mGluR5 as a promising therapeutic target for neuroprotective interventions.

This compound, by acting as a negative allosteric modulator, does not directly compete with the endogenous ligand glutamate but instead binds to a distinct site on the receptor, reducing its response to glutamate. This mechanism allows for a more nuanced modulation of glutamatergic transmission compared to competitive antagonists, potentially offering a better safety and tolerability profile.

Pharmacological Profile of this compound

This compound is a potent and selective mGluR5 NAM with good oral bioavailability and brain penetration.

| Parameter | Value | Species/System | Reference |

| IC50 | 21 ± 1 nM | Human mGluR5 | |

| IC50 | 45 ± 2 nM | Human mGluR5 |

Table 1: In Vitro Potency of this compound

Preclinical Evidence of Neuroprotection and Therapeutic Efficacy

A substantial body of preclinical research in various animal models has demonstrated the potential of this compound in treating both motor and non-motor symptoms of neurological disorders, as well as exhibiting neuroprotective effects.

Parkinson's Disease and Levodopa-Induced Dyskinesia (LID)

The most extensive research on this compound has been in the context of PD and its complications.

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned macaque is considered the gold-standard preclinical model for PD, as it closely mimics the motor symptoms and neurochemical changes observed in human patients. Studies in this model have shown that this compound can significantly reduce LID without compromising the anti-parkinsonian effects of levodopa.

Experimental Protocol: MPTP-Lesioned Macaque Model of LID

-

Animal Model: Cynomolgus monkeys (Macaca fascicularis) are rendered parkinsonian by repeated intravenous or intramuscular injections of MPTP until a stable parkinsonian state is achieved, as assessed by a validated primate parkinsonian rating scale.

-

Induction of Dyskinesia: Chronic daily administration of levodopa/carbidopa is initiated to induce stable and reproducible dyskinesia. The dose is titrated for each animal to achieve a significant anti-parkinsonian effect.

-

Drug Administration: this compound or placebo is administered orally in a crossover design, with a sufficient washout period between treatments.

-

Assessment of Dyskinesia and Parkinsonism: Dyskinesia is assessed by trained observers blind to the treatment using a validated primate dyskinesia rating scale. Parkinsonian symptoms are evaluated using a parkinsonian disability scale. Videotape recordings are often used for later analysis.

Models of Non-Motor Symptoms

This compound has also shown efficacy in rodent models relevant to the non-motor symptoms of PD and other psychiatric disorders, such as anxiety and depression.

This model is used to assess potential anti-parkinsonian effects. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which is characterized by an inability to correct an externally imposed posture.

Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

-

Animals: Male rats are typically used.

-

Drug Administration: Haloperidol (e.g., 1 mg/kg) is administered intraperitoneally to induce catalepsy. This compound or vehicle is administered orally at various doses prior to the catalepsy assessment.

-

Catalepsy Assessment: The "bar test" is commonly used. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both paws from the bar is measured, with a cut-off time (e.g., 180 seconds).

Quantitative Data: Effect of this compound on Haloperidol-Induced Catalepsy in Rats

| Dose (mg/kg, p.o.) | Reduction in Time on Grid (%) | p-value | Plasma Concentration (ng/mL) |

| 1 | Trend | >0.05 | 54 |

| 3 | 40 | <0.01 | 328 |

| 10 | 53 | <0.001 | 1727 |

| 30 | 65 | <0.001 | 3617 |

Table 2: Dose-dependent effect of this compound on haloperidol-induced catalepsy in rats.

This is a classic model for assessing anxiolytic-like activity. The test creates a conflict between the motivation to drink (following water deprivation) and the aversion to a mild electric shock received upon drinking.

Experimental Protocol: Vogel Conflict Test in Rats

-

Animals: Water-deprived male rats are used.

-

Apparatus: A testing chamber with a grid floor and a drinking spout connected to a shock generator.

-

Procedure: After a period of water deprivation, rats are placed in the chamber. After a certain number of licks from the spout, a mild electric shock is delivered through the grid floor. The number of punished licks is recorded over a set period. Anxiolytic compounds are expected to increase the number of punished licks.

-

Drug Administration: this compound or a reference anxiolytic (e.g., chlordiazepoxide) is administered prior to the test.

Quantitative Data: Effect of this compound in the Vogel Conflict Test in Rats

| Dose (mg/kg, p.o.) | Fold Increase in Punished Licks | p-value | Plasma Concentration (ng/mL) |

| 3 | Trend | >0.05 | 501 |

| 10 | 2.2 | <0.05 | 1120 |

| 30 | 2.5 | <0.05 | 2043 |

Table 3: Effect of this compound on the number of punished licks in the rat Vogel conflict test.

The forced swim test is a widely used rodent model to screen for potential antidepressant activity. It is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, and antidepressant treatments can reduce the duration of this immobility.

Experimental Protocol: Forced Swim Test in Mice and Rats

-

Animals: Male mice or rats are used.

-

Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure: Animals are placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded, typically during the last 4 minutes of the test.

-

Drug Administration: this compound or a reference antidepressant (e.g., imipramine) is administered prior to the test.

Quantitative Data: Effect of this compound in the Forced Swim Test

| Species | Dose (mg/kg, p.o.) | Reduction in Immobility Time (%) | p-value |

| Mouse | 30 | 30 | <0.01 |

| Mouse | 50 | 40 | <0.001 |

| Rat | 3 | ~15 | <0.05 |

| Rat | 10 | ~15 | <0.05 |

| Rat | 30 | ~20 | <0.01 |

Table 4: Effect of this compound on immobility time in the forced swim test in mice and rats.

This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents. The natural tendency of mice to bury novel objects is thought to be related to anxiety and perseverative behaviors.

Experimental Protocol: Marble-Burying Test in Mice

-

Animals: Male mice are used.

-

Apparatus: A standard cage containing a thick layer of bedding with a number of glass marbles (e.g., 20) evenly spaced on the surface.

-

Procedure: Mice are placed in the cage and allowed to explore for a set period (e.g., 30 minutes). The number of marbles buried (at least two-thirds covered by bedding) is counted.

-

Drug Administration: this compound or a reference anxiolytic (e.g., chlordiazepoxide) is administered prior to the test.

Quantitative Data: Effect of this compound in the Marble-Burying Test in Mice

| Dose (mg/kg, p.o.) | Reduction in Buried Marbles (%) | p-value | Plasma Concentration (ng/mL) |

| 10 | No effect | >0.05 | 26 |

| 30 | 32 | <0.01 | 212 |

| 50 | 78 | <0.001 | 865 |

Table 5: Effect of this compound on the number of buried marbles in the mouse marble-burying test.

Clinical Development in Parkinson's Disease Levodopa-Induced Dyskinesia

The primary clinical indication for which this compound has been investigated is LID in patients with PD.

Phase 2a Clinical Trial (NCT01336088)

A Phase 2a, double-blind, placebo-controlled, randomized, dose-escalation study was conducted to evaluate the safety, tolerability, and efficacy of this compound in PD patients with moderate to severe LID.

Methodology: Phase 2a Clinical Trial

-

Participants: 76 patients with Parkinson's disease and moderate to severe levodopa-induced dyskinesia.

-

Design: Randomized (2:1, this compound:placebo), parallel-group, multicenter study.

-

Dosing Regimen: Dose-escalation from 50 mg once daily to 100 mg three times daily over a 4-week period.

-

Primary Outcome: Safety and tolerability.

-

Secondary Efficacy Outcome: Change in the modified Abnormal Involuntary Movement Scale (mAIMS).

Clinical Trial Results

| Endpoint | Result | p-value |

| mAIMS Reduction (Day 1, 50 mg) | 20% | 0.04 |

| mAIMS Reduction (Day 14, 100 mg) | 32% | 0.04 |

| mAIMS Reduction (3-hour post-dose, Day 14) | Significant | 0.04 |

| Mean Cmax (100 mg, Day 28) | 1844 ng/mL | N/A |

Table 6: Key efficacy and pharmacokinetic results from the Phase 2a clinical trial of this compound in PD-LID.

The trial met its primary endpoint, demonstrating that this compound was generally safe and well-tolerated. The most common adverse events were dizziness, nausea, fatigue, and worsening of dyskinesia between doses.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by negatively modulating mGluR5. Activation of mGluR5 by glutamate triggers a cascade of intracellular signaling events that contribute to neuronal hyperexcitability and, in pathological conditions, to neurodegeneration.

The mGluR5 Signaling Cascade

mGluR5 is coupled to Gq/G11 proteins. Upon activation, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC).

This initial cascade can then activate downstream pathways, including the extracellular signal-regulated kinase (ERK) and the Akt/mammalian target of rapamycin (mTOR) pathways, which are involved in synaptic plasticity, cell survival, and autophagy. In neurodegenerative diseases, the overactivation of these pathways can be detrimental.

Diagram: Simplified mGluR5 Signaling Pathway

Caption: Simplified mGluR5 signaling cascade.

Neuroprotective Mechanisms

By attenuating the overactivation of mGluR5, this compound is hypothesized to exert its neuroprotective effects through several mechanisms:

-

Reduction of Excitotoxicity: By dampening excessive glutamate signaling, this compound can prevent the downstream cascade that leads to neuronal cell death.

-

Modulation of Synaptic Plasticity: this compound may help restore normal synaptic function in diseases where it has been pathologically altered.

-

Anti-inflammatory Effects: mGluR5 is also expressed on glial cells, and its modulation may reduce neuroinflammation, a common feature of neurodegenerative diseases.

Diagram: Experimental Workflow for In Vitro Neuroprotection Assay

Caption: General workflow for an in vitro neuroprotection assay.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, or primary neuronal cultures are commonly used.

-

Induction of Neurotoxicity: Neuronal damage can be induced by various agents, depending on the disease being modeled. Common neurotoxins include glutamate (for excitotoxicity), amyloid-beta oligomers (for Alzheimer's disease), or 6-hydroxydopamine (for Parkinson's disease).

-

Treatment: Cells are pre-treated with a range of concentrations of this compound for a specified period before the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is measured using standard assays such as the MTT assay (which measures metabolic activity) or the LDH assay (which measures membrane integrity by detecting lactate dehydrogenase release).

-

Data Analysis: The protective effect of this compound is quantified by comparing the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.

Future Directions and Conclusion

This compound has demonstrated a promising profile as a modulator of mGluR5, with clinical efficacy in treating levodopa-induced dyskinesia in Parkinson's disease. The preclinical data strongly suggest a broader therapeutic potential, including neuroprotective effects and the treatment of non-motor symptoms such as anxiety and depression.

Further research is warranted to fully elucidate the neuroprotective mechanisms of this compound and to explore its efficacy in other neurodegenerative and psychiatric disorders. Long-term studies are needed to determine if this compound can modify the course of these diseases. The development of specific biomarkers to track the neuroprotective effects of this compound in clinical trials will also be crucial for its future development.

Diagram: Logical Relationship of this compound's Therapeutic Potential

Caption: Therapeutic potential of this compound.

References

Dipraglurant's Molecular Interactions Beyond mGluR5: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipraglurant (ADX-48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It has been the subject of significant clinical investigation, primarily for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease.[3][4] While its interaction with mGluR5 is well-documented, a comprehensive understanding of its molecular target profile is crucial for a complete assessment of its therapeutic potential and safety. This technical guide provides an in-depth analysis of the known molecular targets of this compound beyond its primary target, mGluR5, summarizing available quantitative data and detailing relevant experimental methodologies.

Primary Target: Metabotropic Glutamate Receptor 5 (mGluR5)

This compound's primary pharmacological activity is mediated through its potent and selective negative allosteric modulation of mGluR5.[1] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous ligand, glutamate. This interaction modulates the receptor's response to glutamate. As a negative allosteric modulator, this compound decreases the affinity and/or efficacy of glutamate at the mGluR5 receptor.

Quantitative Data on mGluR5 Interaction

The potency of this compound at the human mGluR5 receptor has been determined through in vitro functional assays.

| Target | Assay Type | Parameter | Value (nM) | Species | Reference |

| mGluR5 | Functional Assay | IC50 | 21 | Human |

Table 1: Potency of this compound at the mGluR5 Receptor. The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response to glutamate.

Off-Target Molecular Profile of this compound

Despite numerous publications highlighting the high selectivity of this compound for mGluR5, publicly available, comprehensive off-target screening data across a broad panel of receptors, ion channels, transporters, and enzymes is limited. Information from the developing company, Addex Therapeutics, consistently refers to this compound as a "highly selective mGluR5 NAM," suggesting that extensive selectivity profiling has likely been conducted internally. However, the detailed results of such panels have not been widely published in peer-reviewed literature.

The absence of significant off-target interactions at pharmacologically relevant concentrations is a critical aspect of this compound's development, as it would predict a lower likelihood of off-target side effects. Standard industry practice involves screening drug candidates against a panel of targets, such as the Eurofins SafetyScreen44 or a similar panel, to identify potential liabilities early in development.

Based on the available information, there is no public evidence to suggest that this compound has any significant secondary molecular targets that contribute to its therapeutic effects or adverse event profile at clinically relevant doses. The preclinical and clinical data available to date attribute its efficacy in models of Parkinson's disease and other neurological disorders to its modulation of the mGluR5 signaling pathway.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the canonical mGluR5 signaling pathway and a general workflow for assessing off-target activity.

mGluR5 Signaling Pathway

Caption: Canonical mGluR5 signaling pathway and the inhibitory effect of this compound.

General Workflow for Off-Target Screening

Caption: A generalized experimental workflow for identifying off-target molecular interactions.

Experimental Protocols

While specific, detailed protocols for the off-target screening of this compound are not publicly available, the following represents a standard methodology for a primary radioligand binding assay, a common technique used in large-scale safety screening panels.

Radioligand Binding Assay for Off-Target Screening

1. Objective: To determine the ability of a test compound to inhibit the binding of a known radiolabeled ligand to a panel of molecular targets.

2. Materials:

- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

- A panel of cell membranes or recombinant proteins expressing the target receptors, ion channels, etc.

- Radiolabeled ligands specific for each target (e.g., [3H]-labeled).

- Assay buffer specific to each target.

- Unlabeled reference compounds for each target to determine non-specific binding.

- 96-well filter plates.

- Scintillation fluid and a scintillation counter.

3. Procedure:

- Assay Preparation: The test compound is serially diluted to a range of concentrations. In a 96-well plate, the following are added to each well:

- Assay buffer.

- Cell membranes or protein preparation.

- Radiolabeled ligand at a concentration typically near its Kd.

- Either the test compound, vehicle control, or the unlabeled reference compound (for non-specific binding).

- Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

- Filtration: The incubation is terminated by rapid filtration through the filter plates, which traps the cell membranes with the bound radioligand. The plates are then washed with ice-cold assay buffer to remove unbound radioligand.

- Quantification: The filter plates are dried, scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

4. Data Analysis:

- The percentage inhibition of specific binding by the test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(Total Binding - Compound Binding) / (Total Binding - Non-specific Binding)])

- A "hit" is typically defined as a compound that causes >50% inhibition at a specific concentration (e.g., 10 µM).

5. Follow-up: For any identified "hits," secondary assays, such as concentration-response curves, are performed to determine the IC50 value of the test compound for that off-target interaction.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Addex therapeutics :: Addex Reports Positive Results of an mGlu5 Receptor Occupancy Study with this compound in Healthy Volunteers [addextherapeutics.com]

The Pharmacokinetics and Brain Penetration of Dipraglurant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipraglurant (ADX48621) is a selective, orally bioavailable, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It has been investigated primarily for the treatment of Levodopa-induced dyskinesia (LID) in Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and brain penetration of this compound, compiling available data from preclinical and clinical studies. The document details the methodologies of key experiments, presents quantitative data in tabular format, and visualizes relevant biological pathways and experimental workflows to support further research and development.

Introduction

This compound's mechanism of action centers on the modulation of glutamatergic signaling, which is implicated in the pathophysiology of various neurological disorders.[1][2] By acting as a NAM at the mGluR5, this compound can reduce excessive glutamate transmission in the basal ganglia, a key factor in the development of LID in Parkinson's disease patients.[2] The clinical development of this compound has included several Phase 2 clinical trials.[1][3] A critical aspect of its therapeutic potential is its ability to cross the blood-brain barrier (BBB) and engage its central target.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to an allosteric site on the mGluR5, which in turn inhibits the receptor's response to the endogenous ligand, glutamate. The mGluR5 is a G-protein coupled receptor that, upon activation, primarily signals through the Gαq protein. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in modulating synaptic plasticity.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans. A notable characteristic is its rapid absorption and a profile that is reported to be similar to that of Levodopa, which is advantageous for managing LID.

Preclinical Pharmacokinetics

Studies in rodents have shown that this compound is rapidly absorbed after oral administration and readily crosses the blood-brain barrier.

| Parameter | Species | Dose | Route | Value | Reference |

| Plasma and CSF Concentrations | Sprague-Dawley Rat | 10 mg/kg | Oral | See original publication for time-course data |

Human Pharmacokinetics

In a Phase 2a clinical trial, this compound was rapidly absorbed.

| Parameter | Population | Dose | Value | Reference |

| Tmax (Time to Maximum Concentration) | Parkinson's Disease Patients | 50 mg - 100 mg | ~1 hour | |

| Cmax (Maximum Concentration) | Parkinson's Disease Patients | 100 mg | 1844 ng/mL (on day 28) |

Brain Penetration

Effective brain penetration is essential for a centrally acting drug like this compound. Evidence for its ability to cross the blood-brain barrier comes from both preclinical data and human imaging studies.

Preclinical Evidence

In rats, the presence of this compound in the cerebrospinal fluid (CSF) following oral administration confirms its ability to enter the central nervous system.

Human Evidence: PET Occupancy Study

A Positron Emission Tomography (PET) study in healthy adult volunteers directly demonstrated that orally administered this compound occupies mGluR5 in the brain in a dose-dependent manner.

| Dose | Mean Receptor Occupancy (at 1 hour post-dose) | Reference |

| 100 mg | 27% | |

| 200 mg | 44.4% | |

| 300 mg | 53.5% |

Experimental Protocols

Human mGluR5 Receptor Occupancy PET Study

-

Objective: To measure the degree of mGluR5 occupancy in the brain after single oral doses of this compound and to assess the relationship between plasma concentration and receptor occupancy.

-

Subjects: 12 healthy adult volunteers.

-

Design: Open-label, dose-escalation study with three cohorts (100 mg, 200 mg, and 300 mg).

-

Procedure:

-

Participants received a single oral dose of this compound.

-

PET scans were conducted one hour after dosing for all cohorts.

-

The 300 mg cohort underwent a second PET scan three hours post-dosing to evaluate the time course of occupancy.

-

-

Imaging Agent: A suitable radioligand for mGluR5 was used (details not publicly specified).

-

Analysis: PET imaging data was analyzed to quantify receptor occupancy in various brain regions. Plasma samples were collected to determine this compound concentrations and correlate them with the observed receptor occupancy.

Quantification of this compound in Biological Matrices (General Methodology)